

Spectroscopic comparison of 2-Ethyl-4-iodophenol and its isomers

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Compound of Interest

Compound Name: **2-Ethyl-4-iodophenol**

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A definitive spectroscopic comparison of **2-Ethyl-4-iodophenol** and its isomers remains challenging due to a scarcity of publicly available experimental data. Computational and predicted data offer some insights, but a comprehensive analysis based on direct experimental measurements is not yet feasible. This guide, therefore, presents the available information while highlighting the data gaps, and provides generalized experimental protocols for the spectroscopic analysis of phenolic compounds.

Spectroscopic Data Comparison

A complete side-by-side comparison of experimental spectroscopic data for **2-Ethyl-4-iodophenol** and its isomers is not possible at this time due to the lack of published experimental spectra for these specific compounds. While chemical databases like PubChem list computed properties for compounds such as **2-Ethyl-4-iodophenol** and 3-Ethyl-4-iodophenol, these are theoretical values and have not been experimentally verified.[\[1\]](#)

For a meaningful comparative analysis, experimental data for isomers such as 3-ethyl-4-iodophenol, 2-ethyl-5-iodophenol, 2-ethyl-6-iodophenol, 4-ethyl-2-iodophenol, and 4-ethyl-3-iodophenol would be required. The following tables are structured to present such data, but remain largely unpopulated pending the availability of experimental results.

Table 1: ^1H NMR Spectroscopic Data of Ethyl-iodophenol Isomers (Predicted/Placeholder)

Compound Name	Chemical Shift (δ) ppm
2-Ethyl-4-iodophenol	Data not available
3-Ethyl-4-iodophenol	Data not available
4-Ethyl-2-iodophenol	Predicted data available from Human Metabolome Database
Other Isomers	Data not available

Table 2: ^{13}C NMR Spectroscopic Data of Ethyl-iodophenol Isomers (Predicted/Placeholder)

Compound Name	Chemical Shift (δ) ppm
2-Ethyl-4-iodophenol	Data not available
3-Ethyl-4-iodophenol	Data not available
4-Ethyl-2-iodophenol	Data not available
Other Isomers	Data not available

Table 3: Infrared (IR) Spectroscopic Data of Ethyl-iodophenol Isomers

Compound Name	Key Absorptions (cm^{-1})
2-Ethyl-4-iodophenol	Data not available
3-Ethyl-4-iodophenol	Data not available
4-Ethyl-2-iodophenol	Data not available
Other Isomers	Data not available

Table 4: Mass Spectrometry (MS) Data of Ethyl-iodophenol Isomers

Compound Name	Molecular Ion (m/z)	Key Fragmentation Peaks
2-Ethyl-4-iodophenol	Data not available	Data not available
3-Ethyl-4-iodophenol	Data not available	Data not available
4-Ethyl-2-iodophenol	Data not available	Data not available
Other Isomers	Data not available	Data not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenolic compounds. These can be adapted for the specific analysis of **2-Ethyl-4-iodophenol** and its isomers once samples are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the phenolic compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or acetone- d_6). The choice of solvent can influence the chemical shift of the hydroxyl proton.[2]
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a spectrometer operating at a frequency of 300 MHz or higher for better resolution. Key parameters to optimize include the number of scans, pulse width, and relaxation delay. The protons on the aromatic ring are expected to appear in the 6-8 ppm region, while the phenolic OH proton can range from 4-12 ppm and often appears as a broad singlet.[3][4]
 - For ^{13}C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
 - Alternatively, for both solid and liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Solutions can be analyzed in a suitable IR-transparent solvent.
- Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands. For phenols, expect a broad O-H stretching band around 3200-3600 cm^{-1} , C-O stretching around 1200 cm^{-1} , and aromatic C=C stretching bands in the 1450-1600 cm^{-1} region.[5][6]

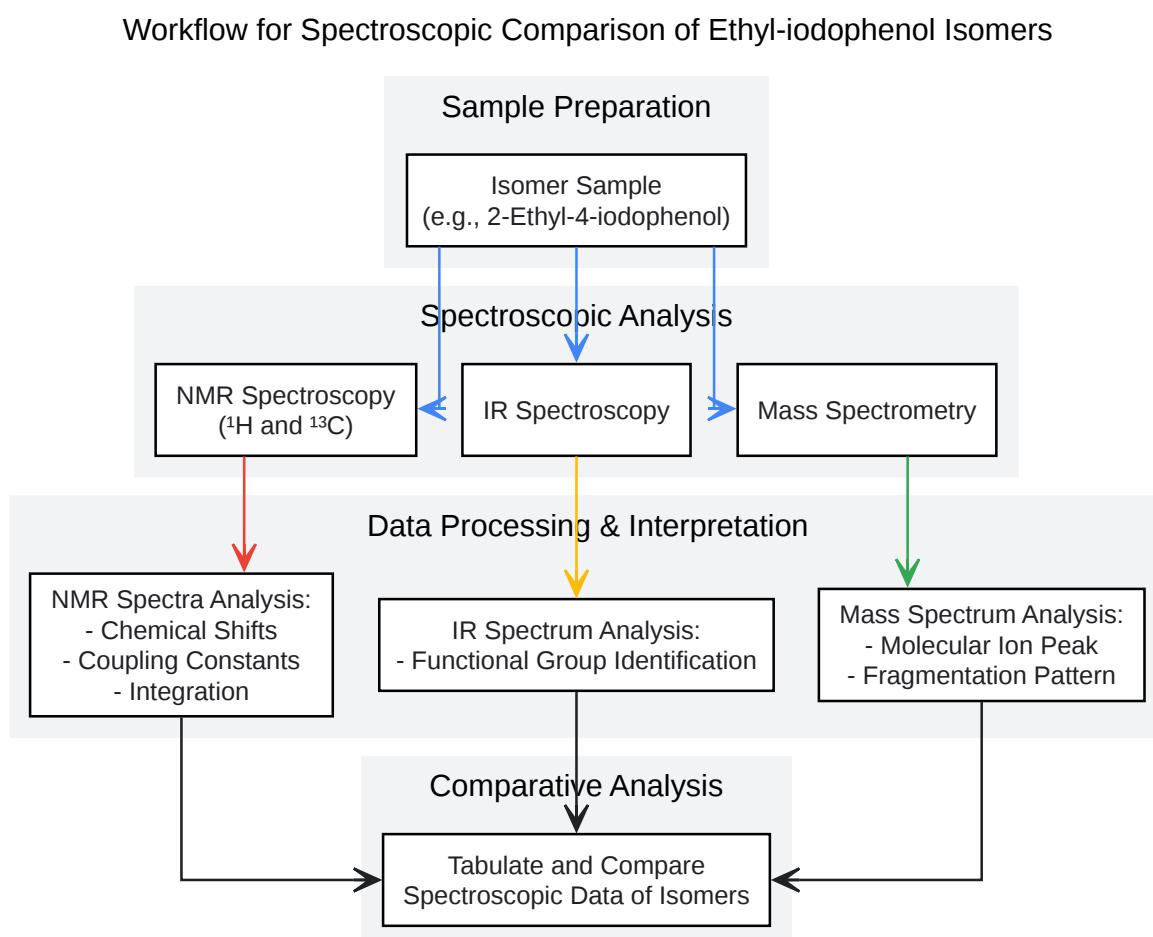
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for phenolic compounds include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
- Ionization:
 - In ESI, the sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are generated. This is a soft ionization technique that often keeps the molecular ion intact.[7][8]
 - In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by electron impact (EI), leading to more fragmentation.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule. For phenols, common fragmentation patterns include the loss of CO and the formation of a stable cyclopentadienyl cation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of **2-Ethyl-4-iodophenol** and its isomers.



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Caption: Workflow for the spectroscopic analysis and comparison of ethyl-iodophenol isomers.

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